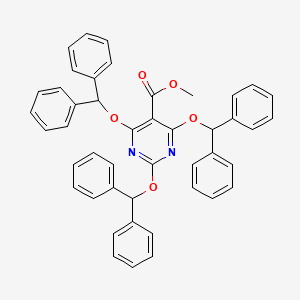

Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate

Descripción

Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key building blocks in various biological and chemical processes. This particular compound is characterized by its three benzhydryloxy groups attached to the pyrimidine ring, making it a unique and versatile molecule in synthetic chemistry.

Propiedades

Número CAS |

87847-91-4 |

|---|---|

Fórmula molecular |

C45H36N2O5 |

Peso molecular |

684.8 g/mol |

Nombre IUPAC |

methyl 2,4,6-tribenzhydryloxypyrimidine-5-carboxylate |

InChI |

InChI=1S/C45H36N2O5/c1-49-44(48)38-42(50-39(32-20-8-2-9-21-32)33-22-10-3-11-23-33)46-45(52-41(36-28-16-6-17-29-36)37-30-18-7-19-31-37)47-43(38)51-40(34-24-12-4-13-25-34)35-26-14-5-15-27-35/h2-31,39-41H,1H3 |

Clave InChI |

IWMOSUNJVFXVCU-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(N=C(N=C1OC(C2=CC=CC=C2)C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5)OC(C6=CC=CC=C6)C7=CC=CC=C7 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzhydrol with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzhydryloxy groups. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzhydryloxy groups to benzhydryl groups.

Substitution: Nucleophilic substitution reactions can replace the benzhydryloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzhydryl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that compounds similar to methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate exhibit promising anticancer activity. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, pyrimidine derivatives have been shown to inhibit certain kinases involved in cancer cell growth, leading to reduced tumor viability .

1.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The presence of diphenylmethoxy groups enhances its lipophilicity, allowing better penetration through bacterial membranes .

1.3 Neuroprotective Effects

Preliminary findings suggest that methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate may exhibit neuroprotective effects. It is hypothesized that the compound can modulate neurotransmitter levels and protect neurons from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

2.1 Herbicidal Properties

The compound has shown potential as a herbicide. Its structure allows it to interact with specific enzymes in plants that are crucial for growth, effectively inhibiting their development. This selectivity makes it suitable for use in various crops without harming the plants themselves .

2.2 Insecticidal Activity

In addition to herbicidal properties, there is evidence supporting the insecticidal activity of methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate. It can disrupt the normal functioning of insect nervous systems, leading to mortality in target pest populations while being less toxic to beneficial insects .

Synthesis and Mechanism of Action

3.1 Synthesis Methods

The synthesis of methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: The reaction between benzhydrol and pyrimidine derivatives under acidic or basic conditions.

- Esterification: Introducing the methyl carboxylate group through esterification reactions at the final stages of synthesis.

3.2 Mechanism of Action

The unique substitution pattern of methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate allows it to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways.

- Gene Expression Modulation: It may influence the expression levels of genes associated with cell growth and survival.

Mecanismo De Acción

The mechanism of action of Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzhydryloxy groups can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by affecting the expression of certain genes and proteins.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Triarylpyridines: These compounds share a similar pyrimidine core but differ in the nature of the substituents.

Triazole-Pyrimidine Hybrids: These hybrids have shown promising neuroprotective and anti-inflammatory properties.

Uniqueness

Methyl 2,4,6-tris(benzhydryloxy)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate (CAS No. 87847-91-4) is a complex organic compound belonging to the pyrimidine family. Its unique structure, characterized by three diphenylmethoxy groups attached to the pyrimidine ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.

| Property | Value |

|---|---|

| Molecular Formula | C₄₅H₃₆N₂O₅ |

| Molecular Weight | 684.8 g/mol |

| IUPAC Name | Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate |

| CAS Number | 87847-91-4 |

The biological activity of methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate is primarily attributed to its interaction with various molecular targets. The diphenylmethoxy groups can modulate enzyme and receptor activity, influencing cellular pathways and gene expression. This compound may act as an inhibitor or activator in specific biochemical pathways, potentially impacting processes such as cell proliferation and apoptosis.

Biological Activities

Research has indicated several promising biological activities associated with methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and preventing cell cycle progression .

- Antiviral Properties : The compound has also been explored for its antiviral potential. Certain pyrimidine derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms .

- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives found that methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate exhibited a dose-dependent inhibition of cancer cell proliferation in vitro. The IC50 values were determined using MTT assays across multiple cancer cell lines including breast and lung cancer cells.

Case Study 2: Antiviral Activity

In another investigation, the compound was tested against a panel of viruses including influenza and HIV. Results indicated that it significantly reduced viral titers in infected cell cultures at concentrations lower than those causing cytotoxic effects.

Synthesis and Derivatives

The synthesis of methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common method includes the condensation of diphenylmethanol with pyrimidine derivatives under acidic conditions followed by esterification to introduce the methyl carboxylate group.

Synthetic Route Overview

- Condensation Reaction : Diphenylmethanol is reacted with a pyrimidine derivative in the presence of an acid catalyst.

- Esterification : The resulting product undergoes esterification to form the final compound.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Q & A

Basic: What are the common synthetic routes for preparing Methyl 2,4,6-tris(diphenylmethoxy)pyrimidine-5-carboxylate, and how can reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution reactions on a pyrimidine core. For example, analogous compounds are synthesized by reacting a pyrimidine precursor (e.g., methyl 2,4,6-trichloropyrimidine-5-carboxylate) with diphenylmethanol under basic conditions (e.g., K₂CO₃ in DMF or THF) to substitute chlorine atoms with diphenylmethoxy groups . Key factors affecting yield and purity include:

- Temperature: Elevated temperatures (80–100°C) improve substitution efficiency but may promote side reactions like hydrolysis.

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid byproducts.

- Stoichiometry: Excess diphenylmethanol (3–5 equivalents per substitution site) ensures complete substitution, but unreacted reagents complicate purification.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol is critical to isolate the product .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural confirmation:

- ¹H NMR: Identifies aromatic protons (δ 6.5–7.5 ppm for diphenyl groups) and methoxy protons (δ ~3.5 ppm). Splitting patterns confirm regiochemistry (e.g., para-substitution on phenyl rings) .

- HRMS (ESI): Validates molecular weight (e.g., [M+Na]⁺ peak) with high precision (±0.001 Da) .

- Elemental analysis: Confirms C, H, N content (e.g., deviations >0.3% indicate impurities) .

- X-ray crystallography: Resolves steric effects of bulky diphenylmethoxy groups and confirms regioselectivity .

Advanced: How to address discrepancies in regioselectivity observed during the synthesis of substituted pyrimidines?

Methodological Answer:

Regioselectivity challenges arise from steric hindrance and electronic effects. Strategies include:

- Kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., substitution at less hindered 4-position), while higher temperatures may equilibrate to thermodynamically stable isomers .

- Directing groups: Introducing temporary protecting groups (e.g., Boc) can steer substitution to specific positions .

- Computational modeling: DFT calculations predict relative activation energies for substitution pathways, guiding experimental optimization .

Advanced: What strategies can resolve contradictions in crystallographic data versus computational modeling for this compound?

Methodological Answer:

Discrepancies often stem from crystal packing effects or solvent interactions. To resolve:

- Re-evaluate computational parameters: Include solvent effects (e.g., COSMO model) and compare with experimental unit cell data .

- Polymorph screening: Test crystallization conditions (e.g., slow evaporation vs. diffusion) to identify dominant polymorphs .

- Dynamic NMR: Probe conformational flexibility in solution to reconcile static crystal structures with dynamic behavior .

Basic: What are the key considerations in designing a reaction workup to isolate the compound effectively?

Methodological Answer:

- Quenching: Neutralize excess base (e.g., HCl) to prevent decomposition.

- Extraction: Use dichloromethane or ethyl acetate to partition the product away from polar byproducts.

- Drying agents: Anhydrous MgSO₄ or Na₂SO₄ removes trace water, critical for stability of diphenylmethoxy groups .

- Chromatography: Optimize solvent gradients to separate unreacted diphenylmethanol (Rf ~0.5 in hexane/EtOAc 3:1) from the product .

Advanced: How do steric effects of diphenylmethoxy groups influence the compound's reactivity in subsequent reactions?

Methodological Answer:

Bulky diphenylmethoxy groups hinder nucleophilic attack at adjacent positions. For example:

- Electrophilic substitution: Steric shielding reduces reactivity at the 2- and 6-positions, favoring functionalization at the 5-carboxylate .

- Cross-coupling reactions: Suzuki-Miyaura couplings require palladium catalysts with large ligands (e.g., XPhos) to accommodate steric bulk .

- Hydrogenation: Selective reduction of the pyrimidine ring may require high-pressure H₂ and Rh/C catalysts to overcome steric barriers .

Basic: What are the documented biological activities of structurally related pyrimidine derivatives?

Methodological Answer:

Pyrimidine derivatives exhibit diverse bioactivities:

- Antibacterial: Dihydropyrimidines inhibit bacterial dihydrofolate reductase (IC₅₀ ~1–10 µM) .

- Anticancer: Trifluoromethyl-substituted analogs show kinase inhibition (e.g., EGFR, IC₅₀ <100 nM) .

- Antiviral: 4-Amino-5-methylpyrimidines interfere with viral RNA replication .

Note: Biological testing for the target compound should follow OECD guidelines for in vitro assays .

Advanced: How to optimize catalytic systems for introducing diphenylmethoxy groups at specific pyrimidine positions?

Methodological Answer:

- Ligand design: Bulky phosphine ligands (e.g., P(t-Bu)₃) enhance selectivity for mono- or disubstitution .

- Microwave-assisted synthesis: Reduces reaction time (30 min vs. 24 h) and improves regiocontrol via uniform heating .

- Flow chemistry: Continuous processing minimizes side reactions and improves reproducibility for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.